molecular formula C6H8O4 B070249 (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one CAS No. 163317-01-9

(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one

Cat. No. B070249
M. Wt: 144.12 g/mol
InChI Key: DVMPEVOBVDWDFV-RITPCOANSA-N
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Description

(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one is a naturally occurring compound that belongs to the class of cyclopentenone derivatives. It is commonly known as levoglucosenone and is found in various natural sources such as wood smoke, tobacco smoke, and roasted coffee. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism Of Action

The mechanism of action of (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways such as the NF-κB pathway and the Nrf2 pathway.

Biochemical And Physiological Effects

(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one has been shown to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to possess insecticidal and fungicidal properties.

Advantages And Limitations For Lab Experiments

One of the major advantages of using (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one in lab experiments is its natural occurrence, which makes it easily accessible. Another advantage is its potential applications in various fields such as medicine, agriculture, and material science.
One of the limitations of using this compound in lab experiments is its instability, which makes it difficult to handle and store. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its applications.

Future Directions

There are several future directions for the study of (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one. One of the future directions is the optimization of its applications in the field of medicine, particularly for the treatment of neurodegenerative diseases. Another future direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the potential applications of this compound in the field of material science need to be further explored.

Synthesis Methods

The synthesis of (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one can be achieved through various methods. One of the commonly used methods involves the pyrolysis of cellulose, which results in the formation of levoglucosan. Levoglucosan can then be converted into levoglucosenone through a series of chemical reactions such as oxidation, reduction, and dehydration.

Scientific Research Applications

(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the field of agriculture, (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one has been shown to possess insecticidal and fungicidal properties. It has also been studied for its potential use as a plant growth regulator.
In the field of material science, this compound has been studied for its potential use as a building block for the synthesis of various polymers and materials.

properties

IUPAC Name

(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-2-3-1-4(8)6(10)5(3)9/h1,5-7,9-10H,2H2/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMPEVOBVDWDFV-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(C(C1=O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C([C@H]([C@H](C1=O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570358
Record name (4R,5R)-4,5-Dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one

CAS RN

163317-01-9
Record name (4R,5R)-4,5-Dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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